molecular formula C8H14O B1464043 2,2-Dimethylhex-5-yn-1-ol CAS No. 892875-17-1

2,2-Dimethylhex-5-yn-1-ol

Cat. No.: B1464043
CAS No.: 892875-17-1
M. Wt: 126.2 g/mol
InChI Key: NMQCLXAJYKWXMD-UHFFFAOYSA-N
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Description

2,2-Dimethylhex-5-yn-1-ol is an organic compound with the molecular formula C8H14O. It is a member of the alkynol family, characterized by the presence of both an alkyne (triple bond) and an alcohol (hydroxyl group) functional group. This compound is known for its unique structure, which includes a terminal alkyne and a tertiary alcohol, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethylhex-5-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylhex-5-yne with a suitable oxidizing agent to introduce the hydroxyl group. Another method involves the hydroboration-oxidation of 2,2-dimethylhex-5-yne, where the alkyne is first converted to a borane intermediate, followed by oxidation to yield the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydroboration-oxidation processes. These methods are optimized for high yield and purity, utilizing catalysts and specific reaction conditions to ensure efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylhex-5-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: Formation of 2,2-dimethylhex-5-yn-1-one or 2,2-dimethylhex-5-ynoic acid.

    Reduction: Formation of 2,2-dimethylhex-5-en-1-ol or 2,2-dimethylhexane.

    Substitution: Formation of 2,2-dimethylhex-5-yn-1-chloride or 2,2-dimethylhex-5-yn-1-bromide.

Scientific Research Applications

2,2-Dimethylhex-5-yn-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving alkynes and alcohols.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethylhex-5-yn-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical synthesis, facilitating the formation of diverse products through different reaction pathways.

Comparison with Similar Compounds

2,2-Dimethylhex-5-yn-1-ol can be compared with other similar compounds, such as:

    2,2-Dimethylhex-5-en-1-ol: Similar structure but with a double bond instead of a triple bond.

    2,2-Dimethylhexane-1-ol: Similar structure but fully saturated without any multiple bonds.

    2,2-Dimethylpent-4-yn-1-ol: Similar structure but with a shorter carbon chain.

The uniqueness of this compound lies in its combination of a terminal alkyne and a tertiary alcohol, which imparts distinct reactivity and versatility in synthetic applications.

Properties

IUPAC Name

2,2-dimethylhex-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-5-6-8(2,3)7-9/h1,9H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQCLXAJYKWXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892875-17-1
Record name 2,2-dimethylhex-5-yn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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